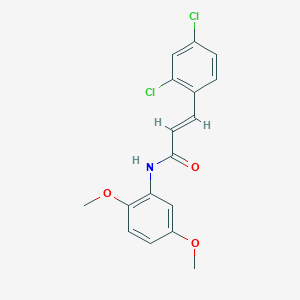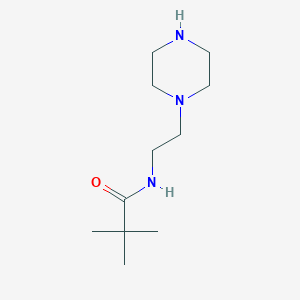![molecular formula C14H13NO3 B11975878 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol CAS No. 1761-44-0](/img/structure/B11975878.png)
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is a Schiff base compound with the molecular formula C14H13NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methoxyaniline. This reaction is carried out in an ethanol solution under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and hydroxyl groups (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Hydroxyphenyl)imino]methyl}-4-nitrophenol
- 4-Chloro-2-{[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-Allyl-6-{[(2-Hydroxyphenyl)imino]methyl}phenol
Uniqueness
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar Schiff bases that may have different substituents on the aromatic ring .
Properties
CAS No. |
1761-44-0 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-4-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-13(16)10(8-11)9-15-12-4-2-3-5-14(12)17/h2-9,16-17H,1H3 |
InChI Key |
ZSKAQEGIDOMWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11975800.png)

![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)


![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)

![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11975860.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)



